2-(Oxolan-2-yl)pyrimidin-5-amine
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Overview
Description
2-(Oxolan-2-yl)pyrimidin-5-amine is a heterocyclic compound that features a pyrimidine ring fused with an oxolane ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-2-yl)pyrimidin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with oxirane derivatives in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-2-yl)pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its potential as an antiviral, antimicrobial, and anticancer agent.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Oxolan-2-yl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the pyrimidine ring .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its antifibrotic activity.
Pyrido[2,3-d]pyrimidine: Exhibits antiproliferative and antimicrobial activities.
Oxazolo[5,4-d]pyrimidine: Used as a pharmacophore in kinase inhibitors .
Uniqueness
2-(Oxolan-2-yl)pyrimidin-5-amine is unique due to the presence of the oxolane ring, which can impart different physicochemical properties compared to other pyrimidine derivatives. This structural feature can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C8H11N3O |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(oxolan-2-yl)pyrimidin-5-amine |
InChI |
InChI=1S/C8H11N3O/c9-6-4-10-8(11-5-6)7-2-1-3-12-7/h4-5,7H,1-3,9H2 |
InChI Key |
ZMFPPQBDSRLLMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NC=C(C=N2)N |
Origin of Product |
United States |
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